25-Deacetyl-23-acetyl Rifampicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

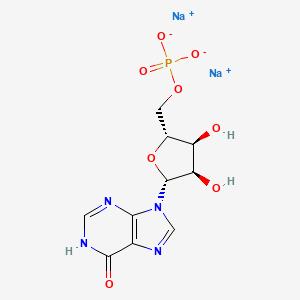

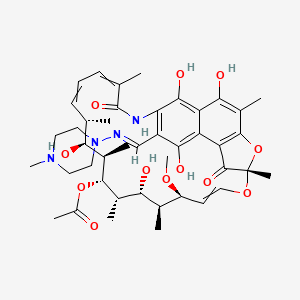

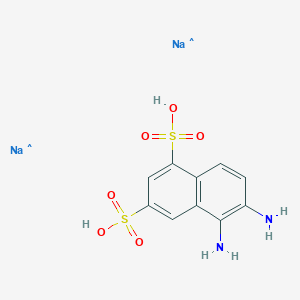

25-Deacetyl-23-acetyl Rifampicin is a useful research compound. Its molecular formula is C₄₃H₅₈N₄O₁₂ and its molecular weight is 822.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Application in Combating Multidrug-Resistant Bacterial Infections

Rifampicin, including its derivatives such as 25-Deacetyl-23-acetyl Rifampicin, has shown promise in addressing multidrug-resistant (MDR) bacterial infections. This stems from rifampicin's demonstrated in vitro synergism with multiple drugs, making it a critical component in combination regimens targeting MDR gram-negative bacterial infections. However, the literature primarily consists of uncontrolled studies, and the real clinical benefit, in terms of clinical outcome and survival rates, still requires robust assessment through controlled clinical trials (Drapeau, Grilli, & Petrosillo, 2010).

Role in Treating Clostridium difficile–Associated Diarrhea (CDAD)

Rifampicin and its variants have been part of studies investigating their efficacy in treating CDAD. Preliminary clinical data have shown positive results for rifamycins, including rifampicin, for recurrent CDAD. However, these studies are generally small, and more extensive and controlled studies are needed to substantiate these findings (Garey et al., 2008).

Understanding Pharmacokinetic Variability

The pharmacokinetics of rifamycins like rifampicin are significantly influenced by genetic variations in drug-metabolizing enzymes and transporter proteins. These variations contribute to the inter-individual differences in drug efficacy and safety profiles. Recognizing these variations is crucial for personalizing treatment regimens, especially in tuberculosis patients. However, definitive establishment of these relationships mandates controlled clinical studies (Sileshi et al., 2022).

Contribution in Severe Pneumonia Treatment

Rifampicin, when used in combination therapy, has been evaluated for its role in treating severe community-acquired Legionella pneumophila pneumonia. While existing monotherapies like macrolides and fluoroquinolones have been effective, the addition of rifampicin is considered for patients with severe disease or significant comorbid conditions. This consideration is made despite the potential for adverse drug events and drug-drug interactions, highlighting the need for careful patient selection and monitoring (Varner, Bookstaver, Rudisill, & Albrecht, 2011).

Impact on Drug-Drug Interactions

Rifampicin is known for its potent induction of cytochrome P-450 oxidative enzymes and the P-glycoprotein transport system, leading to significant drug-drug interactions. These interactions can result in reduced therapeutic response, therapeutic failure, or toxic reactions when rifampicin is added to or discontinued from medication regimens. Clinicians must be vigilant and aware of these interactions to manage and adjust treatment protocols accordingly (Baciewicz, Chrisman, Finch, & Self, 2013).

Mecanismo De Acción

Target of Action

25-Deacetyl-23-acetyl Rifampicin is a metabolite of the antibiotic Rifampicin . The primary target of Rifampicin, and by extension its metabolites, is the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.

Mode of Action

Rifampicin and its metabolites inhibit the RNAP, thereby preventing the transcription process This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death

Biochemical Pathways

The inhibition of RNAP disrupts the transcription process, which is a critical step in protein synthesis. This disruption affects various biochemical pathways within the bacteria, leading to a lack of essential proteins and enzymes, and ultimately, bacterial death .

Pharmacokinetics

The pharmacokinetics of Rifampicin and its metabolite, this compound, have been studied in healthy adults . The apparent clearance of Rifampicin and this compound was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults . These values suggest that the metabolite is cleared from the body more rapidly than the parent compound.

Result of Action

The inhibition of RNAP by this compound leads to the disruption of protein synthesis within the bacteria. This disruption prevents the bacteria from carrying out essential functions, leading to its death .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes . For instance, the coadministration of isoniazid has been suggested as a factor that may influence the pharmacokinetics of Rifampicin . .

Análisis Bioquímico

Biochemical Properties

25-Deacetyl-23-acetyl Rifampicin is a partly active metabolite of Rifampicin . It is primarily metabolized via deacetylation by esterases or unidentified enzymes present in microsomal cells . It is also a substrate of the drug efflux pump P-glycoprotein, which is encoded by the ABCB1 gene .

Cellular Effects

As a derivative of Rifampicin, it may share some of its parent compound’s effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of Rifampicin, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of Rifampicin, where it is produced via deacetylation .

Propiedades

IUPAC Name |

[(7S,11S,12S,13R,14S,15R,16R,17S,18S)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25-,29-,34-,35+,39+,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVNNJVNAODFP-BKPSJPIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Des[(3-chloro-2-propenyl)oxy]-2-iminoallyl Clethodim](/img/no-structure.png)